Isofusidienol A
Overview
Description
Isofusidienol A is one of the four novel metabolites (Isofusidienol A, B, C, and D) produced by cultures of Chalara sp. (strain 6661), an endophytic fungus isolated from Artemisia vulgaris . It has an unprecedented chromone-3-oxepine structure .
Synthesis Analysis
The synthesis of Isofusidienol A involves detailed spectroscopic analysis and in the case of isofusidienol A, it was verified by an X-ray analysis . Additionally, two xanthones, known 5 and its 8-chloro derivative 6, were isolated. Presumably, 5 is the biosynthetic precursor of the isofusidienols .Molecular Structure Analysis
The Isofusidienol A molecule contains a total of 36 bond(s) . The unprecedented chromone-3-oxepine structure of the compounds was established by detailed spectroscopic analysis .Scientific Research Applications
Isofusidienols: Novel Metabolites with Antifungal and Antibacterial Activities
Isofusidienols, including isofusidienol A, are novel metabolites discovered in cultures of the endophytic fungus Chalara sp. Isofusidienol A exhibits significant antifungal activity against Candida albicans and antibacterial activity against both gram-positive and gram-negative bacteria. Its structural uniqueness, characterized by the chromone-3-oxepine structure, was elucidated through detailed spectroscopic analysis and X-ray analysis. This compound represents a promising area of study for new antimicrobial agents due to its effective inhibition of pathogens like Bacillus subtilis (Loesgen et al., 2008).
Exploration of Endophytic Fungi for Novel Compounds
Endophytic fungi, like Chalara sp., are a rich source of genetically encoded small molecules, many of which remain unexplored. The discovery of isofusidienols, including isofusidienol A, emphasizes the potential of these fungi in producing novel bioactive compounds. Research has shown that epigenetic manipulation can be a useful tool in accessing the full chemical repertoire of these organisms, as demonstrated by the production of new modified xanthones when Chalara sp. was perturbed with an HDAC inhibitor. Such studies highlight the role of endophytic fungi in biotechnological and pharmaceutical developments (Adpressa et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 10-hydroxy-8-methyl-11-oxooxepino[4,5-b]chromene-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-8-5-10(17)14-12(6-8)22-11-3-4-21-7-9(16(19)20-2)13(11)15(14)18/h3-7,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGWURVKGDGBRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=COC=C3)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017786 | |
Record name | Isofusidienol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isofusidienol A | |
CAS RN |
1032392-18-9 | |
Record name | Isofusidienol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.